Cas no 869080-13-7 (3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate)

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate 化学的及び物理的性質
名前と識別子
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- 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate
- [3-(4-methoxyphenyl)-2-oxochromen-7-yl] propanoate
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- インチ: 1S/C19H16O5/c1-3-18(20)23-15-9-6-13-10-16(19(21)24-17(13)11-15)12-4-7-14(22-2)8-5-12/h4-11H,3H2,1-2H3
- InChIKey: UZOKJJOQIWAQGW-UHFFFAOYSA-N
- SMILES: C(OC1=CC2OC(=O)C(C3=CC=C(OC)C=C3)=CC=2C=C1)(=O)CC
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1862-0257-20μmol |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F1862-0257-2mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F1862-0257-3mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F1862-0257-40mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 40mg |
$140.0 | 2023-09-05 | ||
Life Chemicals | F1862-0257-10μmol |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 10μmol |
$69.0 | 2023-09-05 | ||
Life Chemicals | F1862-0257-30mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 30mg |
$119.0 | 2023-09-05 | ||
Life Chemicals | F1862-0257-5mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 5mg |
$69.0 | 2023-09-05 | ||
Life Chemicals | F1862-0257-10mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F1862-0257-15mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F1862-0257-50mg |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate |
869080-13-7 | 50mg |
$160.0 | 2023-09-05 |
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoateに関する追加情報
Professional Introduction to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate (CAS No. 869080-13-7)
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate, a compound with the chemical identifier CAS No. 869080-13-7, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, belonging to the chromene class of heterocyclic molecules, has garnered attention due to its structural versatility and potential biological activities. The presence of a 4-methoxyphenyl substituent and a propanoate moiety in its molecular framework suggests a rich chemical space for functionalization and interaction with biological targets.
The chromene scaffold, characterized by a benzopyranone core, is well-documented for its role in various pharmacological applications. Compounds derived from chromenes have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties. The specific arrangement of functional groups in 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate positions it as a promising candidate for further investigation in drug discovery pipelines.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced biological activity. The methoxy group in the aromatic ring not only influences the electronic properties of the molecule but also opens up possibilities for further derivatization, such as methylation or hydroxylation, which can modulate its pharmacokinetic and pharmacodynamic profiles. This flexibility makes 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate an attractive scaffold for medicinal chemists.
The propanoate side chain contributes to the compound's solubility and metabolic stability, which are critical factors in drug development. By integrating this moiety into the chromene core, researchers aim to enhance the compound's bioavailability while minimizing potential toxicity. Such structural features are often leveraged in the design of next-generation therapeutic agents.
Recent studies have highlighted the importance of chromene derivatives in addressing various therapeutic challenges. For instance, research published in Journal of Medicinal Chemistry has demonstrated that certain chromene-based compounds exhibit potent inhibitory effects on enzymes involved in inflammatory pathways. These findings have spurred further investigation into the potential of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate as an anti-inflammatory agent.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the chromene core efficiently. These methodologies not only streamline the synthetic process but also allow for greater customization of the molecular structure.
In addition to its pharmaceutical applications, 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate has shown promise in materials science. Its ability to absorb UV light makes it a candidate for use in photoprotective agents and organic photovoltaic materials. The integration of this compound into advanced materials could lead to innovations in sunscreen formulations and renewable energy technologies.
The development of novel synthetic routes for chromene derivatives has been another area of focus. Researchers are exploring biocatalytic methods and flow chemistry techniques to improve scalability and sustainability in production. These advancements align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high standards of quality and efficiency.
The biological activity of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate is further enhanced by its ability to interact with multiple biological targets simultaneously. This polypharmacophoric nature is particularly valuable in drug development, as it can lead to synergistic effects that improve therapeutic outcomes. Computational modeling and high-throughput screening have been instrumental in identifying potential binding sites and optimizing the compound's interaction with biological receptors.
The safety profile of this compound is another critical consideration during its development phase. Preclinical studies have been conducted to assess its toxicity and pharmacokinetic behavior. These studies provide valuable insights into how the compound behaves within living systems and guide subsequent clinical trials if deemed promising enough.
The role of chromene derivatives in addressing neurological disorders has also been explored recently. Preliminary findings suggest that certain chromenes may modulate neurotransmitter release and receptor activity, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to validate these claims fully but they underscore the broad therapeutic potential associated with this class of compounds.
The integration of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-y l propanoate into drug development pipelines represents a convergence of synthetic chemistry, medicinal chemistry, and materials science expertise. As our understanding of molecular interactions continues to evolve so too does our ability to design molecules with tailored properties that meet specific therapeutic needs.
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